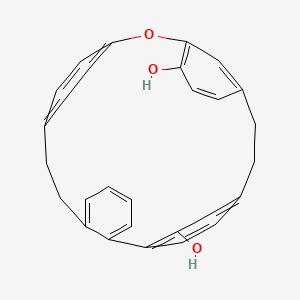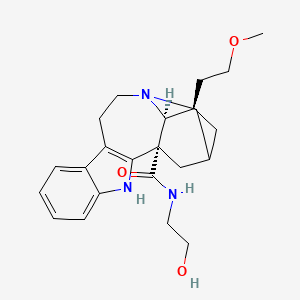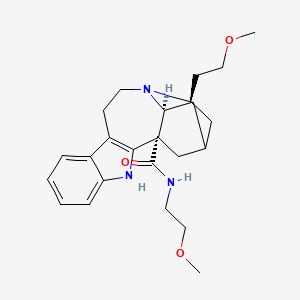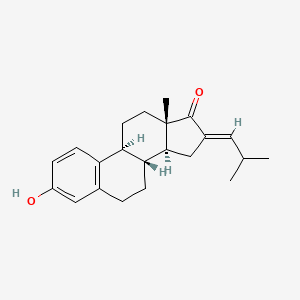
16-Isobutylidene-estrone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
La 16-Isobutilideno-estrona es un derivado sintético de la estrona, una hormona estrogénica de origen natural. Este compuesto se caracteriza por su modificación estructural única en la posición 16, que le confiere propiedades químicas y biológicas distintas. La fórmula molecular de la 16-Isobutilideno-estrona es C22H28O2 .
Métodos De Preparación
Rutas sintéticas y condiciones de reacción: La síntesis de 16-Isobutilideno-estrona normalmente implica la modificación de la estrona en la posición 16. Un método común incluye el uso de dienos como material de partida, seguido de una serie de reacciones químicas como la formación de cetoxima, reordenamiento, clorohidrinación, ciclización e hidrólisis . Estas reacciones se llevan a cabo en condiciones controladas para garantizar un alto rendimiento y pureza.
Métodos de producción industrial: La producción industrial de 16-Isobutilideno-estrona suele utilizar aceite de soja como materia prima. El proceso implica dos pasos principales: reacción química y posprocesamiento. Este método es ventajoso debido a su bajo costo, alta pureza (99,0%) y mínimo impacto ambiental .
Análisis De Reacciones Químicas
Tipos de reacciones: La 16-Isobutilideno-estrona experimenta diversas reacciones químicas, incluyendo:
Oxidación: Conversión a 16-oxoestrona.
Reducción: Formación de 16-hidroxiestrona.
Sustitución: Introducción de diferentes grupos funcionales en la posición 16.
Reactivos y condiciones comunes:
Oxidación: Agentes oxidantes comunes como el permanganato de potasio o el trióxido de cromo.
Reducción: Agentes reductores como el borohidruro de sodio o el hidruro de litio y aluminio.
Sustitución: Reactivos como halógenos o agentes alquilantes en condiciones ácidas o básicas.
Productos principales:
Oxidación: 16-oxoestrona.
Reducción: 16-hidroxiestrona.
Sustitución: Diversos derivados de estrona 16-sustituidos.
4. Aplicaciones en investigación científica
La 16-Isobutilideno-estrona tiene una amplia gama de aplicaciones en la investigación científica:
Química: Se utiliza como precursor para la síntesis de otros compuestos esteroideos.
Biología: Se estudia su papel en la regulación hormonal y la interacción con los receptores de estrógenos.
Medicina: Se investiga su posible efecto terapéutico en la terapia de reemplazo hormonal y el tratamiento del cáncer.
Industria: Se utiliza en la producción de productos farmacéuticos y como herramienta de investigación en el desarrollo de fármacos
Aplicaciones Científicas De Investigación
16-Isobutylidene-estrone has a wide range of applications in scientific research:
Chemistry: Used as a precursor for the synthesis of other steroidal compounds.
Biology: Studied for its role in hormone regulation and interaction with estrogen receptors.
Medicine: Investigated for its potential therapeutic effects in hormone replacement therapy and cancer treatment.
Industry: Utilized in the production of pharmaceuticals and as a research tool in drug development
Mecanismo De Acción
El mecanismo de acción de la 16-Isobutilideno-estrona implica su interacción con los receptores de estrógenos en los tejidos diana, como los ovarios, las mamas y el hipotálamo. Al unirse al receptor, el complejo hormona-receptor se transloca al núcleo, donde se une a los elementos de respuesta a los estrógenos (ERE) en el ADN, modulando la transcripción de genes específicos . Esto provoca diversos efectos fisiológicos, incluida la regulación de las funciones reproductivas y la proliferación celular .
Compuestos similares:
- Estrona
- Estradiol
- Estriol
- 16-Hidroxiestrona
- 16-Oxoestrona
Comparación: La 16-Isobutilideno-estrona es única debido a su modificación estructural en la posición 16, que le confiere propiedades químicas y biológicas distintas. A diferencia de la estrona, el estradiol y el estriol, que son estrógenos naturales, la 16-Isobutilideno-estrona es un derivado sintético con mayor estabilidad y afinidad específica de unión al receptor .
En conclusión, la 16-Isobutilideno-estrona es un compuesto versátil con aplicaciones significativas en la investigación científica y la industria. Su estructura química única y su actividad biológica la convierten en una herramienta valiosa para estudiar los efectos estrogénicos y desarrollar nuevos agentes terapéuticos.
Comparación Con Compuestos Similares
- Estrone
- Estradiol
- Estriol
- 16-Hydroxyestrone
- 16-Oxoestrone
Comparison: 16-Isobutylidene-estrone is unique due to its structural modification at the 16th position, which imparts distinct chemical and biological properties. Unlike estrone, estradiol, and estriol, which are naturally occurring estrogens, this compound is a synthetic derivative with enhanced stability and specific receptor binding affinity .
Propiedades
Fórmula molecular |
C22H28O2 |
|---|---|
Peso molecular |
324.5 g/mol |
Nombre IUPAC |
(8R,9S,13S,14S,16E)-3-hydroxy-13-methyl-16-(2-methylpropylidene)-6,7,8,9,11,12,14,15-octahydrocyclopenta[a]phenanthren-17-one |
InChI |
InChI=1S/C22H28O2/c1-13(2)10-15-12-20-19-6-4-14-11-16(23)5-7-17(14)18(19)8-9-22(20,3)21(15)24/h5,7,10-11,13,18-20,23H,4,6,8-9,12H2,1-3H3/b15-10+/t18-,19-,20+,22+/m1/s1 |
Clave InChI |
PTANBYHUNIXKEU-HDLVZFDGSA-N |
SMILES isomérico |
CC(C)/C=C/1\C[C@H]2[C@@H]3CCC4=C([C@H]3CC[C@@]2(C1=O)C)C=CC(=C4)O |
SMILES canónico |
CC(C)C=C1CC2C3CCC4=C(C3CCC2(C1=O)C)C=CC(=C4)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


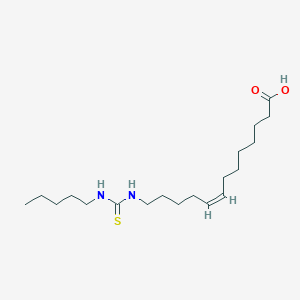
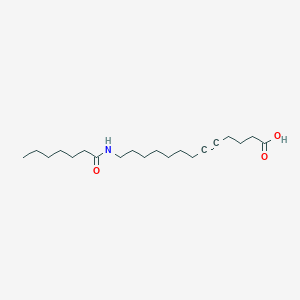
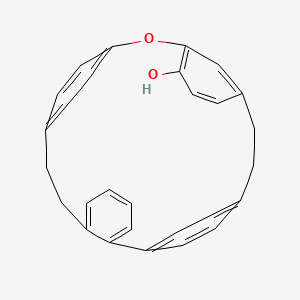
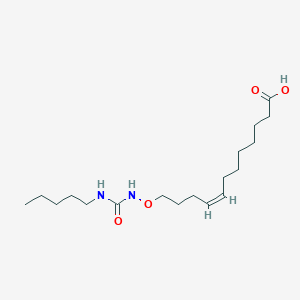

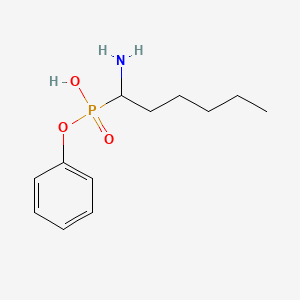
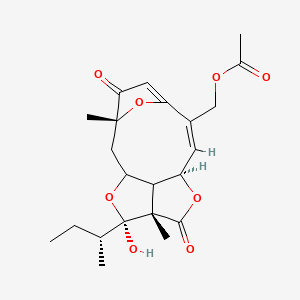
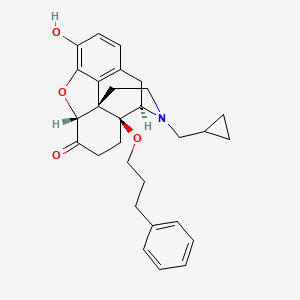
![5-Hydroxy-1-aza-11-azoniapentacyclo[9.6.2.02,7.08,18.015,19]nonadeca-2(7),3,5,8(18),9,11(19),15-heptaen-17-one](/img/structure/B10840042.png)

